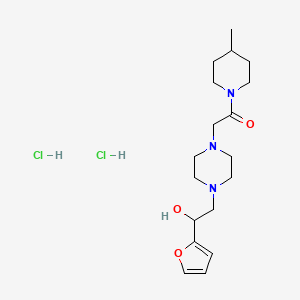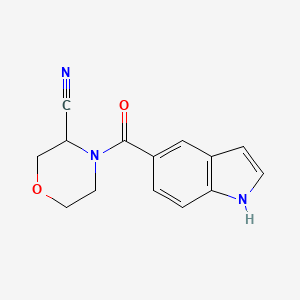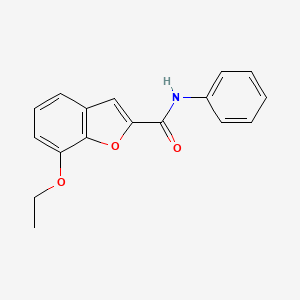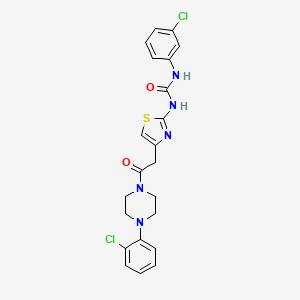![molecular formula C9H14N4O2S2 B2986902 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane CAS No. 1428108-10-4](/img/structure/B2986902.png)
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane is a chemical compound with potential applications in scientific research. This compound is a member of the dithiazepane family, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in their ring structure. The synthesis method of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Wirkmechanismus
The mechanism of action of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the binding of GABA. When activated, the receptor allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane are related to its interaction with the GABA-A receptor. This compound has been shown to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This results in anxiolytic and anticonvulsant effects in animal models. In addition, 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has been reported to have sedative effects, which may be related to its interaction with the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane in lab experiments is its ability to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of using this compound is its potential for side effects, such as sedation and impairment of cognitive function. Careful dosing and monitoring are necessary to avoid these effects.
Zukünftige Richtungen
There are several future directions for the study of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane. One direction is the development of new drugs based on this compound for the treatment of anxiety disorders and epilepsy. Another direction is the study of the molecular mechanisms underlying its interaction with the GABA-A receptor, which may lead to the development of more selective and potent compounds. In addition, the potential for side effects and toxicity of this compound should be further investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves the reaction of 1,2,5-thiadiazepane-1,1-dioxide with 4-nitro-1H-pyrazole-1-ethanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and anticonvulsant properties in animal models. It has also been reported to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
Eigenschaften
IUPAC Name |
5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-17-6-4-11/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQZSWSYWJOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)
![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)
![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)
![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)


![4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)
![9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986831.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)
![tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate](/img/structure/B2986836.png)
![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)